Venetoclax Impurity B, also known as VCL-B, is a chemical compound that arises as a byproduct during the synthesis and degradation of venetoclax, a potent inhibitor of the B-cell lymphoma 2 protein. Venetoclax is primarily utilized in the treatment of various hematological malignancies, including chronic lymphocytic leukemia. The identification and characterization of impurities like VCL-B are crucial for ensuring the safety and efficacy of pharmaceutical products.
VCL-B is generated during the oxidative degradation of venetoclax, particularly when exposed to oxidative agents such as hydrogen peroxide. Studies have shown that this impurity can form at levels of approximately 8-10% under certain conditions, highlighting its significance in pharmaceutical formulations and quality control processes .
VCL-B is classified as an organic compound with a complex molecular structure. It falls within the category of pharmaceutical impurities, which are unintended substances formed during the synthesis or storage of active pharmaceutical ingredients.
The synthesis of VCL-B typically involves the oxidative degradation of venetoclax. The process can be initiated using various oxidizing agents, with hydrogen peroxide being one of the most common. In laboratory settings, venetoclax is dissolved in a suitable solvent (e.g., dichloromethane), and the oxidizing agent is added under controlled temperature conditions.
VCL-B has a complex molecular structure characterized by multiple functional groups. Its molecular formula is , with a molecular weight of approximately 770.296 g/mol .
CC1(C)CCC(=C(C1)c2ccc(Cl)cc2)CN3CCN(CC3)c4ccc(C(=O)NS(=O)(=O)c5ccc(N)c(c5)N(=O)=O)c(Oc6cnc7[nH]ccc7c6)c4
VCL-B can undergo various chemical reactions typical for organic compounds, including hydrolysis, oxidation, and rearrangement reactions. The primary formation pathway involves the oxidation of venetoclax leading to intermediate compounds that rearrange to form VCL-B.
VCL-B primarily serves as a reference compound in pharmaceutical research and development. Its characterization is essential for:
Impurity profiling represents a critical quality attribute in the development of targeted anticancer therapies like venetoclax. During the synthesis, manufacturing, and storage of complex molecules, impurities inevitably form and may compromise drug efficacy or pose patient safety risks. Venetoclax, as a BCL-2 inhibitor used in hematological malignancies, features a multifunctional structure with numerous sites susceptible to degradation. Impurity profiling provides essential data for establishing structure-activity relationships of degradants, determining their pharmacological inactivity, and ensuring batch-to-batch consistency. The identification of impurities at levels above established thresholds enables manufacturers to refine synthetic routes and purification processes to minimize their presence in the final drug product [5] [7].
The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines establish the global standards for impurity control in new drug substances and products. These guidelines mandate identification, reporting, and qualification thresholds based on maximum daily dose. For venetoclax (maximum daily dose ≤ 2g), the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%. These thresholds necessitate rigorous analytical monitoring throughout the drug lifecycle. Regulatory submissions must include comprehensive characterization data for impurities exceeding identification thresholds, encompassing structural elucidation, formation pathways, and analytical methods for detection. The ICH framework emphasizes that impurities in oncology drugs require particular scrutiny due to the compromised physiological state of the patient population [3] [7].
Table 1: ICH Q3B(R2) Impurity Thresholds for Venetoclax
Threshold Type | Percentage | Action Required |
---|---|---|
Reporting | 0.05% | Report impurity concentration in batch analyses |
Identification | 0.10% | Establish impurity structure through analytical characterization |
Qualification | 0.15% | Provide safety data to demonstrate biological insignificance |
VCL-B (Venetoclax Impurity B) is a process-related impurity and potential degradant observed during venetoclax manufacturing and storage. Its significance stems from its chemical structure that retains the core pharmacophore elements of the parent drug, potentially necessitating strict control to prevent pharmacological interference. The industrial relevance of VCL-B is highlighted by its commercial availability as a certified reference standard (TRC-V409920) from suppliers like LGC Standards, indicating its recognition as a marker impurity for quality control testing. In clinical contexts, controlling VCL-B levels ensures that venetoclax formulations maintain consistent therapeutic performance and shelf-life stability. The impurity's presence above established thresholds may trigger stability investigations and process optimizations to maintain compliance with regulatory specifications [1] [6].
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4